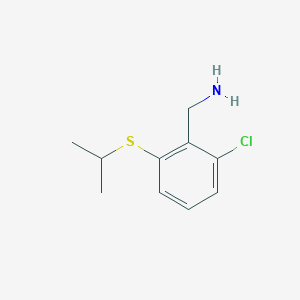
(2-Chloro-6-(isopropylthio)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-(isopropylthio)phenyl)methanamine is an organic compound with the molecular formula C10H14ClNS It features a phenyl ring substituted with a chlorine atom at the 2-position, an isopropylthio group at the 6-position, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-nitrophenylmethanamine, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-(isopropylthio)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursors can be reduced to form the amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Chloro-6-(isopropylthio)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-6-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an isopropylthio group.
(2-Chloro-6-(difluoromethoxy)phenyl)methanamine: Contains a difluoromethoxy group, which may alter its chemical properties and biological activity.
Uniqueness
(2-Chloro-6-(isopropylthio)phenyl)methanamine is unique due to the presence of the isopropylthio group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H14ClNS |
|---|---|
Poids moléculaire |
215.74 g/mol |
Nom IUPAC |
(2-chloro-6-propan-2-ylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,6,12H2,1-2H3 |
Clé InChI |
PICKLNLOFMWJRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C(=CC=C1)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




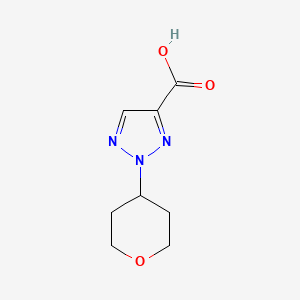
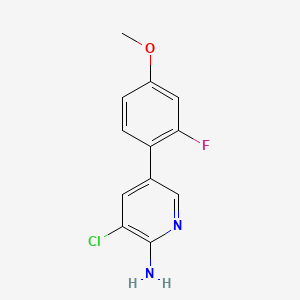
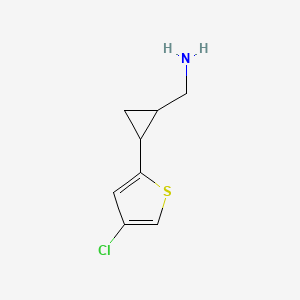

![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)
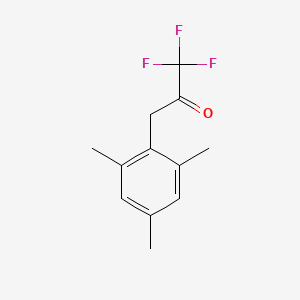
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)



